

Spectroscopic Profile of 3-Ethynylpyrazin-2-amine: A Technical Overview

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Compound of Interest

Compound Name: 3-Ethynylpyrazin-2-amine

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This technical guide provides a detailed analysis of the expected spectroscopic data for **3-ethynylpyrazin-2-amine**, a heterocyclic compound of interest to researchers and professionals in the field of drug development and materials science. Due to the limited availability of specific experimental data in publicly accessible databases, this document focuses on predicted spectroscopic characteristics based on the compound's structural features. It also outlines the standard experimental protocols for obtaining such data.

Molecular Structure and Properties

Molecular Formula: $C_6H_5N_3$ Molecular Weight: 119.12 g/mol Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-ethynylpyrazin-2-amine**. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted 1H NMR Data (Solvent: $CDCl_3$, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~8.0-8.2	Singlet	1H	Pyrazine H
~7.8-8.0	Singlet	1H	Pyrazine H
~5.0-6.0	Broad Singlet	2H	-NH ₂
~3.1-3.3	Singlet	1H	Acetylenic H

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~150-155	C-NH ₂ (Pyrazine)
~140-145	C-C \equiv CH (Pyrazine)
~135-140	Pyrazine CH
~130-135	Pyrazine CH
~80-85	C \equiv CH
~75-80	C \equiv CH

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3450-3300	Medium-Strong, Doublet	N-H stretch (asymmetric and symmetric)
~3300	Strong, Sharp	≡C-H stretch
~2120-2100	Medium, Sharp	C≡C stretch
~1640-1600	Strong	N-H bend (scissoring)
~1600-1450	Medium-Strong	Aromatic C=C and C=N stretching
~1300-1200	Medium	C-N stretch
~900-650	Medium-Broad	N-H wag

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
119	High	[M] ⁺ (Molecular Ion)
92	Medium	[M-HCN] ⁺
65	Medium	[C ₄ H ₃ N] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like **3-ethynylpyrazin-2-amine**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: pulse angle of $30\text{--}45^\circ$, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: pulse angle of $30\text{--}45^\circ$, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.
 - Reference the spectrum to the solvent peaks.

IR Spectroscopy

- Sample Preparation:
 - Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
 - Liquid/Solution: Place a drop of the neat liquid or a concentrated solution in a suitable solvent between two salt plates (e.g., NaCl, KBr).
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or pure solvent).
 - Record the sample spectrum over a range of $4000\text{--}400\text{ cm}^{-1}$.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

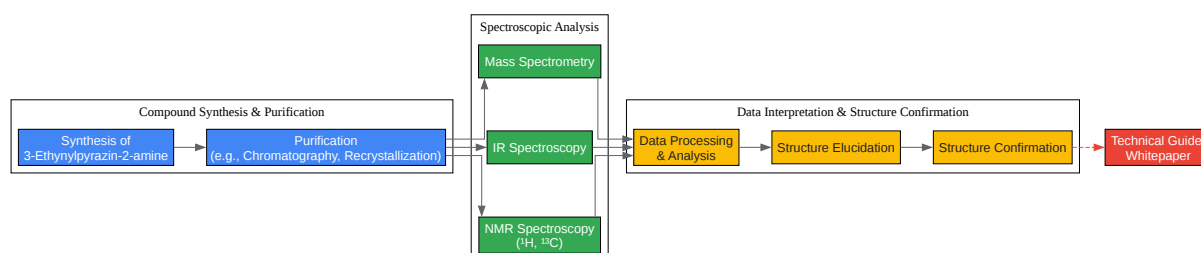
- The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
- Data Acquisition (EI-MS):
 - Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).
 - Bombard the sample with electrons (typically 70 eV) to induce ionization and fragmentation.
 - Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-300).
 - The resulting mass spectrum will show the molecular ion and various fragment ions.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound.



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